molecular formula C17H15ClN2O4 B5781191 (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B5781191
M. Wt: 346.8 g/mol
InChI Key: QVBIDPWIXQXXPF-ONNFQVAWSA-N
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Description

The compound “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” is an organic molecule that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a chloro-nitrophenyl group and an ethoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Substituents: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions.

    Final Assembly: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Chloro Group: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its unique structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” involves its interaction with specific molecular targets. The chloro and nitro groups may interact with enzymes or receptors, leading to a biological response. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide
  • (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-hydroxyphenyl)prop-2-enamide

Uniqueness

The presence of the ethoxy group in “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” may impart unique solubility and reactivity properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-2-24-14-7-5-13(6-8-14)19-17(21)10-4-12-3-9-15(18)16(11-12)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBIDPWIXQXXPF-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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